molecular formula C25H21N5O3 B5085735 N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

Cat. No.: B5085735
M. Wt: 439.5 g/mol
InChI Key: WKDQICXSUSFTQA-UHFFFAOYSA-N
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Description

N-{4-[3-(4-Methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core. Key structural elements include a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and an acetamide group attached to a para-substituted phenyl ring at position 4 of the pyrimidinone system.

Properties

IUPAC Name

N-[4-[5-(4-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-15-23(17-4-10-20(33-3)11-5-17)24-26-14-21-22(30(24)28-15)12-13-29(25(21)32)19-8-6-18(7-9-19)27-16(2)31/h4-14H,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQICXSUSFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in oncology and neuropharmacology. The following sections will detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H20N6O3
  • IUPAC Name : this compound
  • SMILES Notation : CN(C(CN1N=C(c2cc(-c(cc3)ccc3OC)nn2C=C2)N2C1=O)=O)c1ccccc1

This compound features multiple functional groups and heterocycles that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo-Pyrimidine Core : Utilizing various catalysts and solvents to optimize yield.
  • Acetylation : Introduction of the acetamide group to enhance solubility and biological activity.
  • Purification : Techniques such as recrystallization or chromatography to ensure purity.

Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, pyrido[2,3-d]pyrimidines have shown promising results against various cancer cell lines. In vitro assays indicated that compounds with similar pyrazolo structures exhibit inhibitory effects on cancer cell proliferation:

CompoundCell LineIC50 (μM)% Inhibition
A5NCI-H1975>50<36
B1A5490.440 ± 0.03990.3
B7NCI-H19750.297 ± 0.02496.7

These results suggest that modifications in the side chains can significantly influence the biological activity of these compounds .

The mechanism by which this compound exerts its effects is primarily through inhibition of specific kinases involved in cancer progression. For example, studies have indicated that similar compounds may act as inhibitors of the EGFR L858R/T790M kinase . The interaction with these biological targets may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that pyrazolo compounds exhibit neuroprotective effects. Research indicates that these compounds may modulate pathways associated with neuroinflammation and pain perception . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study evaluating various derivatives showed that modifications at specific positions significantly enhanced cytotoxicity against lung cancer cells (A549 and NCI-H1975).
  • Biochemical Assays : Compounds were tested for their ability to inhibit acetylcholinesterase and urease enzymes, demonstrating strong inhibitory activity which could be beneficial for treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one 4-Methoxyphenyl, 2-methyl, acetamide phenyl C₂₅H₂₁N₅O₃ 439.47 N/A N/A N/A N/A
Compound 24 () Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one Phenylamino, methyl, acetyl C₁₈H₁₉N₅SO₂ 369.44 73 143–145 IR: 1730, 1690 cm⁻¹ (C=O); NMR: δ 2.10 (COCH₃)
Compound 4n () Dihydropyrazolo[1,5-a]pyrimidin-7-one 4-Trifluoromethylphenyl, diazenyl C₁₉H₁₅F₃N₆O₂ 416.36 N/A N/A N/A
N-(2,4-Dimethoxyphenyl)... () Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one 2,4-Dimethoxyphenyl, acetamide C₁₉H₁₇N₅O₄ 379.40 N/A N/A N/A

Key Observations :

Core Heterocycles: The target compound and the analogue in share the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone core, whereas Compound 24 () incorporates a thieno-pyrimidinone system, introducing sulfur into the heterocyclic framework. This sulfur atom may enhance π-π stacking interactions in biological targets but could reduce solubility compared to oxygen-containing cores . Compound 4n () features a simpler dihydropyrazolo-pyrimidinone core, lacking the pyrido fusion, which likely reduces molecular rigidity and planararity compared to the target compound .

Substituent Effects :

  • Methoxy Groups : The target compound’s 4-methoxyphenyl group differs from the 2,4-dimethoxyphenyl substituent in . The para-methoxy group in the target may improve metabolic stability compared to ortho-substituted analogues, which are prone to demethylation .
  • Acetamide Placement : The acetamide group in the target is attached to a phenyl ring at position 4, whereas in , it is directly linked to the dimethoxyphenyl group. This positional variation could influence hydrogen-bonding capacity and solubility .

Synthetic Pathways: Compound 24 () was synthesized via acetylation of a pyrido-thieno-pyrimidinone precursor using acetyl chloride in pyridine (73% yield). Compound 8 () was synthesized via heterocyclization with phenylisothiocyanate, highlighting the role of thiourea intermediates in constructing complex heterocycles .

Physicochemical Properties: Melting Points: Compound 24 () exhibits a moderate melting point (143–145°C), suggesting crystalline stability, whereas data for the target compound are unavailable .

Spectral Data: Compound 24 () shows distinct IR peaks at 1730 and 1690 cm⁻¹, corresponding to two carbonyl groups (acetyl and pyrimidinone). The target compound, with a single 6-oxo group, would likely exhibit a single dominant C=O stretch near 1700 cm⁻¹ . NMR data for Compound 24 (δ 2.10 for COCH₃) provide a reference for acetamide proton environments, though the target compound’s acetamide protons may resonate differently due to electronic effects from the fused core .

Research Findings and Implications

  • Regioselectivity in Synthesis : and highlight the challenges of regioselectivity in constructing fused heterocycles. The target compound’s synthesis would require precise control to avoid byproducts from competing reaction pathways .
  • Bioactivity Potential: While biological data are absent for the target compound, structural analogues like Compound 24 () and pyrazolo-pyrimidinones () are often explored as kinase inhibitors or anti-inflammatory agents. The 4-methoxyphenyl group in the target may enhance target binding affinity due to its electron-donating properties .

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with α-chloroacetamides or thioacetamides under reflux conditions (ethanol or DMF, 80–100°C) .
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, using palladium catalysts or bases like NaH .
  • Step 3 : Final acylation with acetic anhydride or chloroacetyl chloride, monitored by TLC for completion . Critical reagents: α-chloroacetamides, sodium hydride, dimethyl sulfoxide (DMSO).

Q. Which analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy group at δ ~3.77 ppm, acetamide NH at δ ~10.06 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 392.0) and purity .
  • HPLC : Ensures >95% purity post-purification, using C18 columns and acetonitrile/water gradients .

Q. What functional groups influence its reactivity and bioactivity?

  • The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core enables π-π stacking with enzyme active sites .
  • The 4-methoxyphenyl group enhances lipophilicity and membrane permeability .
  • The acetamide moiety participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Use DMF for polar intermediates or ethanol for thermally sensitive steps to minimize side reactions .
  • Catalyst tuning : Replace NaH with milder bases (K₂CO₃) in moisture-sensitive steps to reduce decomposition .
  • Temperature control : Lower reflux temperatures (70°C) for acylations to prevent racemization . Example: A 15% yield increase was achieved by switching from ethanol to DMF in thioacetamide coupling .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Validation assays : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity, IC₅₀ comparisons) .
  • Structural analogs : Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate structure-activity relationships (SAR) .
  • Target profiling : Use kinome-wide screening to identify off-target effects that may explain variability .

Q. What computational strategies predict binding modes and target engagement?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CDK2/cyclin E (PDB: 1H1S) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • In silico ADMET : SwissADME predicts metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration .

Q. How to design SAR studies for enhancing selectivity against kinase targets?

  • Substituent modification : Replace the 2-methyl group with bulkier tert-butyl to reduce off-target binding .
  • Bioisosteric replacement : Swap the acetamide with sulfonamide to improve solubility without losing affinity .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .

Q. What purification challenges arise, and how are they addressed?

  • Challenge 1 : Co-elution of byproducts in column chromatography. Solution : Use reverse-phase HPLC with 0.1% TFA modifier for better resolution .
  • Challenge 2 : Low crystallinity of the final product. Solution : Recrystallize from ethyl acetate/hexane (3:1) at −20°C .

Q. How is solubility optimized for in vivo studies?

  • Co-solvents : Use 10% DMSO in saline for intravenous administration .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150 nm size) to enhance bioavailability .

Q. What assays assess metabolic stability in preclinical models?

  • Liver microsome assays : Incubate with rat/human microsomes and measure half-life via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .

Notes

  • Methodological Focus : Answers emphasize experimental protocols, validation strategies, and computational tools.
  • Advanced vs. Basic : Clear distinction via technical depth (e.g., SAR vs. synthesis steps).

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